Perfluorooctadecanoic acid
Overview
Description
Perfluorooctadecanoic acid is a synthetic organic compound belonging to the class of perfluoroalkyl acids. It is characterized by a fully fluorinated carbon chain, which imparts unique chemical and physical properties. This compound is known for its high thermal stability, resistance to chemical reactions, and hydrophobic nature. Due to these properties, this compound has found applications in various industrial and scientific fields.
Mechanism of Action
Target of Action
Perfluorooctadecanoic acid (PFODA) primarily targets the human thyroid hormone T3 receptor and protein tyrosine phosphatase SHP-2 . The thyroid hormone receptor plays a crucial role in regulating metabolic processes, while SHP-2 is involved in several cell signaling pathways.
Mode of Action
PFODA interacts with its targets in a unique way. It binds to the thyroid hormone receptor with a relative binding potency in the range of 0.0003–0.05 compared with triiodothyronine (T3) . This binding interaction disrupts the normal activity of thyroid hormone receptor pathways . PFODA also inhibits the activity of SHP-2, both in vitro and in HepG2 cells .
Biochemical Pathways
PFODA affects several biochemical pathways. It disrupts thyroid functions through thyroid hormone receptor-mediated pathways . It also influences the expression of two cytochrome P450 enzymes, namely Cyp2B10 and 4A14, in mouse liver . Furthermore, it activates the peroxisome proliferator-activated receptor alpha (PPARα), a receptor that regulates lipid metabolism .
Pharmacokinetics
It’s known that pfoda, like other perfluoroalkyl acids, is resistant to environmental and metabolic degradation, resulting in global contamination in the environment, wildlife, and human populations . This resistance leads to a possibility of long-term exposure in humans .
Result of Action
The molecular and cellular effects of PFODA’s action are significant. It disrupts the normal activity of thyroid hormone receptor pathways, leading to potential thyroid dysfunction . It also inhibits SHP-2 activity, which can affect various cell signaling pathways . Moreover, PFODA can influence the contents and activity of several biomolecules, including GSH, MDA, SOD, CAT, and GPx .
Action Environment
Environmental factors can influence the action, efficacy, and stability of PFODA. For instance, PFODA can be taken up by plants via contaminated water or soil, leading to exposure and accumulation of PFODA in humans and other organisms . Exposure is also possible via inhalation of indoor and outdoor air and ingestion of drinking water and food . Direct dermal contact with PFODA-containing products is another main route of exposure .
Biochemical Analysis
Biochemical Properties
Perfluorooctadecanoic acid has been shown to interact with various biomolecules. For instance, it has been found to bind to the thyroid hormone receptor (TR), exhibiting agonistic activity by promoting cell growth . This interaction is facilitated by the fluorinated alkyl chain length and an acid end group, which are optimal for TR binding .
Cellular Effects
This compound has been associated with various cellular effects. It has been shown to promote cellular triglyceride accumulation and activate the NLP3 inflammasome . This compound also influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It has been shown to increase the expression of two cytochrome P450 enzymes, namely Cyp2B10 and 4A14, in mouse liver . Additionally, it activates the peroxisome proliferator-activated receptor alpha (PPARα), a receptor that regulates lipid metabolism .
Metabolic Pathways
This compound is involved in various metabolic pathways. It has been shown to disrupt lipid metabolism through the activation of PPARα . Detailed information on the specific metabolic pathways that this compound is involved in, including any enzymes or cofactors it interacts with, is currently limited.
Preparation Methods
Synthetic Routes and Reaction Conditions: Perfluorooctadecanoic acid can be synthesized through several methods, including:
Electrochemical Fluorination: This method involves the electrochemical fluorination of octadecanoic acid in the presence of hydrogen fluoride. The reaction typically occurs at low temperatures and results in the replacement of hydrogen atoms with fluorine atoms.
Telomerization: This process involves the reaction of tetrafluoroethylene with a suitable initiator to form a perfluorinated telomer, which is then oxidized to produce this compound.
Industrial Production Methods: In industrial settings, this compound is often produced using large-scale electrochemical fluorination due to its efficiency and scalability. The process involves the use of specialized equipment to handle the corrosive nature of hydrogen fluoride and the high reactivity of fluorine.
Chemical Reactions Analysis
Types of Reactions: Perfluorooctadecanoic acid primarily undergoes reactions that involve its carboxylic acid group. These reactions include:
Esterification: Reaction with alcohols to form esters.
Amidation: Reaction with amines to form amides.
Reduction: Reduction of the carboxylic acid group to form alcohols.
Common Reagents and Conditions:
Esterification: Typically involves the use of alcohols and acid catalysts such as sulfuric acid or p-toluenesulfonic acid.
Amidation: Requires amines and often a dehydrating agent like dicyclohexylcarbodiimide (DCC).
Reduction: Commonly employs reducing agents such as lithium aluminum hydride (LiAlH4) or borane (BH3).
Major Products:
Esters: Formed from esterification reactions.
Amides: Resulting from amidation reactions.
Alcohols: Produced through reduction reactions.
Scientific Research Applications
Perfluorooctadecanoic acid has been extensively studied for its applications in various fields:
Chemistry: Used as a surfactant and in the synthesis of fluorinated compounds.
Biology: Investigated for its effects on lipid metabolism and its role as a peroxisome proliferator-activated receptor alpha (PPARα) agonist.
Medicine: Explored for its potential in drug delivery systems due to its ability to form stable emulsions.
Industry: Utilized in the production of non-stick coatings, stain-resistant fabrics, and fire-fighting foams.
Comparison with Similar Compounds
Perfluorooctadecanoic acid is part of a broader class of perfluoroalkyl acids, which include compounds such as:
Perfluorooctanoic acid (PFOA): Known for its use in the production of Teflon and its environmental persistence.
Perfluorononanoic acid (PFNA): Used in the manufacture of fluoropolymers and surfactants.
Perfluorodecanoic acid (PFDA): Similar in structure and applications but with a shorter carbon chain.
Uniqueness: this compound stands out due to its longer carbon chain, which imparts greater hydrophobicity and thermal stability compared to shorter-chain perfluoroalkyl acids. This makes it particularly useful in applications requiring extreme resistance to heat and chemical degradation.
Properties
IUPAC Name |
2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,17,17,18,18,18-pentatriacontafluorooctadecanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18HF35O2/c19-2(20,1(54)55)3(21,22)4(23,24)5(25,26)6(27,28)7(29,30)8(31,32)9(33,34)10(35,36)11(37,38)12(39,40)13(41,42)14(43,44)15(45,46)16(47,48)17(49,50)18(51,52)53/h(H,54,55) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTSDOGSKTICNPQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)(C(C(C(C(C(C(C(C(C(C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17F35COOH, C18HF35O2 | |
Record name | Perfluoro-n-octadecanoic acid | |
Source | NORMAN Suspect List Exchange | |
Description | The NORMAN network enhances the exchange of information on emerging environmental substances, and encourages the validation and harmonisation of common measurement methods and monitoring tools so that the requirements of risk assessors and risk managers can be better met. The NORMAN Suspect List Exchange (NORMAN-SLE) is a central access point to find suspect lists relevant for various environmental monitoring questions, described in DOI:10.1186/s12302-022-00680-6 | |
Explanation | Data: CC-BY 4.0; Code (hosted by ECI, LCSB): Artistic-2.0 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1066071 | |
Record name | Perfluorooctadecanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1066071 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
914.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
16517-11-6 | |
Record name | Perfluorooctadecanoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=16517-11-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Octadecanoic acid, 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,17,17,18,18,18-pentatriacontafluoro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016517116 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Octadecanoic acid, 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,17,17,18,18,18-pentatriacontafluoro- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Perfluorooctadecanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1066071 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Perfluorostearic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.877 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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